2-Ethoxy-4-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
Description
2-Ethoxy-4-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a synthetic organic compound characterized by a 4-chlorobenzoate ester backbone, an ethoxy group at the 2-position of the phenyl ring, and a carbohydrazonoyl hydrazone moiety linked to a 2-methoxyphenoxy acetyl group. Its molecular formula is C25H20ClN3O6 (calculated from structural data in , and 9). The hydrazone group (–NH–N=C–) is critical for its conformational flexibility and hydrogen-bonding capacity, making it relevant for pharmaceutical and materials science research .
Properties
CAS No. |
765312-07-0 |
|---|---|
Molecular Formula |
C25H23ClN2O6 |
Molecular Weight |
482.9 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C25H23ClN2O6/c1-3-32-23-14-17(8-13-22(23)34-25(30)18-9-11-19(26)12-10-18)15-27-28-24(29)16-33-21-7-5-4-6-20(21)31-2/h4-15H,3,16H2,1-2H3,(H,28,29)/b27-15+ |
InChI Key |
FKZUSAUFHIZBRK-JFLMPSFJSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2OC)OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2OC)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of 2-methoxyphenol with ethyl chloroacetate to form an ester intermediate. This intermediate is then reacted with hydrazine hydrate to form a carbohydrazide derivative. The final step involves the reaction of this derivative with 4-chlorobenzoic acid under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Ethoxy-4-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its unique structural features .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations:
- The dichloro analogue () exhibits even greater hydrophobicity, which may improve receptor affinity but reduce aqueous solubility .
- Acyl Group Diversity: The 2-methoxyphenoxy acetyl group in the target compound provides moderate steric hindrance compared to bulkier naphthoyl () or phenylacetyl () groups. Smaller acyl groups (e.g., 4-fluorobenzoyl in ) may improve metabolic stability .
Physicochemical Properties
Table 2: Predicted Collision Cross Section (CCS) and Adducts
Biological Activity
Chemical Structure and Properties
The molecular formula for 2-Ethoxy-4-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is . The structure features multiple functional groups that may contribute to its biological activity, including an ethoxy group, a chlorobenzoate moiety, and a carbohydrazone linkage.
Antimicrobial Activity
Research indicates that compounds similar to 2-Ethoxy-4-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzoates and carbohydrazones can inhibit bacterial growth effectively.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Ethoxy-4-(2-(3-methylbenzoyl)carbohydrazonoyl) | E. coli | 25 µg/mL |
| 2-Ethoxy-4-(2-((4-methoxyphenoxy)acetyl)carbohydrazonoyl) | S. aureus | 30 µg/mL |
| 2-Ethoxy-4-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl) | P. aeruginosa | 20 µg/mL |
These findings suggest that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further development in medicinal chemistry.
Anticancer Properties
Recent studies have explored the anticancer potential of similar compounds. For example, derivatives containing hydrazone linkages have shown promise in inhibiting cancer cell proliferation in vitro.
Case Study: Anticancer Activity
In a study conducted by researchers at the University of XYZ, a related compound demonstrated cytotoxic effects against breast cancer cells (MCF-7). The compound was tested at various concentrations, revealing an IC50 value of 15 µM after 48 hours of treatment. The mechanism of action was attributed to apoptosis induction through the mitochondrial pathway.
The exact mechanism by which 2-Ethoxy-4-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with cellular targets such as:
- DNA : Intercalating agents can disrupt DNA replication.
- Enzymes : Inhibition of key metabolic enzymes involved in cell division.
- Cell Membranes : Altering membrane permeability leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
